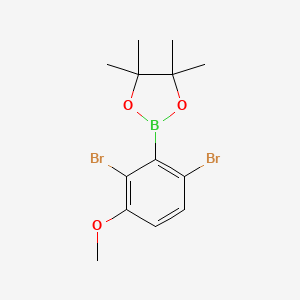![molecular formula C28H20N2O B14028335 4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) is a complex organic compound characterized by its unique structure, which includes biphenyl groups connected via an oxybis(methylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) typically involves the reaction of biphenyl derivatives with formaldehyde and a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product. For example, the reaction of 4-bromobiphenyl with formaldehyde in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)).
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine-functionalized biphenyl compounds.
Scientific Research Applications
4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) exerts its effects involves interactions with specific molecular targets. For example, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Used in the production of polyurethane foams.
4,4’-[Oxybis(methylene)]bis(1,3-dioxolane): Known for its use in various chemical syntheses.
Uniqueness
4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C28H20N2O |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-[[4-(2-cyanophenyl)phenyl]methoxymethyl]phenyl]benzonitrile |
InChI |
InChI=1S/C28H20N2O/c29-17-25-5-1-3-7-27(25)23-13-9-21(10-14-23)19-31-20-22-11-15-24(16-12-22)28-8-4-2-6-26(28)18-30/h1-16H,19-20H2 |
InChI Key |
DWZRWXSRRLSHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)COCC3=CC=C(C=C3)C4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)











